molecular formula C7H5BrFNO B1626795 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone CAS No. 84331-15-7

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone

Cat. No. B1626795
CAS RN: 84331-15-7
M. Wt: 218.02 g/mol
InChI Key: LJKBMOJQJMPXQW-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry.

Scientific Research Applications

Synthesis Applications

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone serves as a versatile intermediate in the synthesis of various complex molecules. A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions. The process, facilitated by CuCl, LiCl, and AlCl3 catalysts, yielded up to 81%, indicating the mild reaction conditions and straightforward procedures for producing such compounds (Zeng-sun Jin, 2015).

Structural and Luminescent Properties

The compound has been used in the study of hydrogen-bonding patterns in enaminones, highlighting its role in understanding the molecular and crystal structures of related compounds. This research provided insights into the intermolecular interactions that can influence the structural assembly and stability of these molecules (James L. Balderson et al., 2007). Additionally, hybrid salts of binuclear Bi(III) halide complexes with 1,2-bis(pyridinium)ethane cation were synthesized, showcasing the luminescent behavior of these complexes in the solid state. This research highlights the potential use of 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone derivatives in the development of luminescent materials (S. Adonin et al., 2016).

Biological Activity

Compounds synthesized from 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone have shown significant biological activities. For instance, 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in the development of potential therapeutic agents (H. Abdel-Aziz et al., 2011).

Catalytic and Material Science Applications

In materials science, the derivative 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone has contributed to the development of novel polymers and materials with specific functionalities. For example, research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands showcased their application in the immortal ring-opening polymerization of ε-caprolactone and l-lactide, demonstrating the utility of these complexes in polymer science (Yang Wang et al., 2012).

properties

IUPAC Name

2-bromo-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBMOJQJMPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552538
Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone

CAS RN

84331-15-7
Record name 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84331-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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